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Compound of Interest

Compound Name: (-)-Coniine

Cat. No.: B1195747

A comprehensive guide to the spectroscopic characterization of the neurotoxic alkaloid, (-)-
coniine, this document provides an in-depth overview of its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols and
data presented in structured tables are included to assist researchers, scientists, and
professionals in the field of drug development.

Spectroscopic Data for the Characterization of (-)-
Coniine

The structural elucidation of (-)-coniine, a piperidine alkaloid, relies on a combination of
spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-

hydrogen framework, IR spectroscopy identifies characteristic functional groups, and mass
spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For (-)-
coniine, both *H and 3C NMR are employed to characterize its unique structure.

'H NMR Spectral Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen
atoms in a molecule. Predicted *H NMR data for (-)-coniine is available, though experimental
values can vary slightly based on the solvent and instrument frequency used.
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Table 1: *H NMR Spectral Data for (-)-Coniine

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

Data not available Data not available Data not available Data not available

Note: Specific experimental *H NMR data with chemical shifts and coupling constants for (-)-
coniine is not readily available in the searched resources. Predicted spectra are available in
databases such as the NP-MRD.[1]

13C NMR Spectral Data
Carbon NMR provides information about the carbon skeleton of a molecule.

Table 2: 13C NMR Spectral Data for (-)-Coniine

Chemical Shift (6) ppm Assignment

Data not available Data not available

Note: Specific experimental 3C NMR data with chemical shifts for (-)-coniine is not readily
available in the searched resources. Predicted spectra are available in databases such as the
NP-MRD.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at various frequencies.

Table 3: IR Spectral Data for (-)-Coniine
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Wavenumber (cm~?) Assignment

~3300 N-H stretch (secondary amine)
2950-2850 C-H stretch (alkane)

~1450 C-H bend (alkane)

Note: This data is based on typical IR absorption frequencies for the functional groups present
in (-)-coniine. A reference spectrum is available in the Sadtler Research Laboratories Prism
Collection.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. For (-)-coniine, with a molecular formula of
CsH17N and a molecular weight of 127.23 g/mol , the mass spectrum shows characteristic

fragments.

Table 4. Mass Spectrometry Data for (-)-Coniine

m/z Relative Intensity Assignment
127 Moderate [M]* (Molecular ion)
84 High [M - CsH7]*

Note: This data is based on typical fragmentation patterns for 2-propylpiperidine derivatives.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for (-)-coniine, based
on standard laboratory practices.

NMR Spectroscopy Sample Preparation and Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of (-)-coniine in a suitable deuterated
solvent (e.g., chloroform-d, methanol-d4) in an NMR tube. The choice of solvent can affect

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1195747?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Coniine
https://www.benchchem.com/product/b1195747?utm_src=pdf-body
https://www.benchchem.com/product/b1195747?utm_src=pdf-body
https://www.benchchem.com/product/b1195747?utm_src=pdf-body
https://www.benchchem.com/product/b1195747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

chemical shifts.[3][4]

'H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
a sufficient number of scans to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural
abundance of 13C, a greater number of scans is required. Proton decoupling is typically used
to simplify the spectrum.

IR Spectroscopy Sample Preparation and Acquisition

Sample Preparation: For a liquid sample like (-)-coniine, a thin film can be prepared
between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent
(e.g., chloroform) can be prepared and analyzed in a solution cell.[5]

Acquisition: Record the spectrum on an FT-IR spectrometer, typically over the range of 4000-
400 cm~1. A background spectrum of the salt plates or solvent should be acquired and
subtracted from the sample spectrum.

Mass Spectrometry (GC-MS) Analysis

A gas chromatography-mass spectrometry (GC-MS) method, similar to that used for the related

alkaloid y-coniceine, can be employed.[6]

Sample Preparation: Prepare a dilute solution of (-)-coniine in a volatile organic solvent such
as methanol or dichloromethane.

GC Conditions:

o Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 pm
film thickness).

o Carrier Gas: Helium at a constant flow of 1.0 mL/min.

o Injector Temperature: 250°C.
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o Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and

hold for 5

minutes.

e MS Conditions:

o lonization: Electron lonization (EIl) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of

(-)-coniine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for (-)-Coniine
characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195747#spectroscopic-data-nmr-ir-ms-for-coniine-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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